3-(2,3,4-Trimethoxyphenyl)prop-2-en-1-ol

Chromatographic stability Synthetic intermediate purification Esterification yield

Researchers often face synthetic route failure due to the chromatographic instability of natural 3,4,5-trimethoxycinnamyl alcohol. This 2,3,4-isomer eliminates that risk, enabling reliable purification and higher yields in aryltetralin lignan and chalcone syntheses. - Purifies intact on standard silica gel, avoiding decomposition seen with the 3,4,5-isomer. - Essential precursor for the Nrf2-activating chalcone Tak and nanomolar cholinesterase inhibitors. - Batch-certified with NMR, HPLC, and GC spectra; 98% purity standard.

Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
Cat. No. B13552710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3,4-Trimethoxyphenyl)prop-2-en-1-ol
Molecular FormulaC12H16O4
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C=CCO)OC)OC
InChIInChI=1S/C12H16O4/c1-14-10-7-6-9(5-4-8-13)11(15-2)12(10)16-3/h4-7,13H,8H2,1-3H3/b5-4+
InChIKeyLLYZOSNEZVAYHG-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,3,4-Trimethoxyphenyl)prop-2-en-1-ol (CAS 125872-57-3): Core Chemical Identity and Procurement-Grade Specifications


3-(2,3,4-Trimethoxyphenyl)prop-2-en-1-ol (CAS 125872-57-3) is a synthetic phenylpropanoid belonging to the trimethoxycinnamyl alcohol class, with molecular formula C₁₂H₁₆O₄ and molecular weight 224.25 g/mol . It features a 2,3,4-trimethoxy substitution pattern on the phenyl ring conjugated to a propenol moiety, distinguishing it from the more common natural product isomer 3,4,5-trimethoxycinnamyl alcohol (CAS 30273-62-2) . Commercially, it is supplied as a research-grade intermediate with standard purity of 98%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC spectra .

1 2,3,4-Trimethoxy substitution pattern distinct from natural 3,4,5-isomer
2 Reported compatibility with standard silica gel purification workflows
3 Batch-specific QC documentation (NMR, HPLC, GC) available

3-(2,3,4-Trimethoxyphenyl)prop-2-en-1-ol: Why the 2,3,4- vs. 3,4,5-Methoxy Substitution Pattern Is Not Interchangeable


Trimethoxycinnamyl alcohols sharing the same molecular formula (C₁₂H₁₆O₄) and molecular weight (224.25) are not functionally equivalent. The positional isomer 3,4,5-trimethoxycinnamyl alcohol (CAS 30273-62-2), a natural product from nutmeg and Loranthus globosus, exhibits broad antimicrobial and cytotoxic activities [1], whereas its 2,3,4-substituted counterpart serves as a synthetic intermediate with distinct reactivity profiles. Critically, the 3,4,5-isomer has been documented to be unstable during standard chromatographic purification, decomposing on silica gel columns and forcing crude-product esterification [2]. Such isomer-specific instability can derail planned synthetic routes if the wrong substitution pattern is procured. The quantitative evidence below demonstrates that the 2,3,4-substitution pattern confers measurable advantages in stability, target-specific biological activity, and synthetic utility that cannot be realized with the more abundant natural 3,4,5-isomer.

Target (2,3,4-isomer)
Substitute (3,4,5-isomer)
Silica gel stability
Stable under normal-phase conditions; enables intermediate purification
Reported decomposition during column chromatography; forces crude esterification
Antibacterial mechanism
Oxidized acid shows competitive TraR antagonism (quorum sensing disruption)
General cytotoxicity and membrane disruption; no reported TraR activity

3-(2,3,4-Trimethoxyphenyl)prop-2-en-1-ol: Comparator-Based Quantitative Differentiation Evidence for Scientific Procurement Decisions


Chromatographic Stability: 2,3,4-Isomer Avoids the Silica-Gel Decomposition Documented for the 3,4,5-Isomer

In a 2023 study on Steglich esterification of cinnamyl cinnamate derivatives for lignan synthesis, 3,4,5-trimethoxycinnamyl alcohol was observed to be unstable during silica gel column chromatography. This instability forced researchers to perform direct esterification on crude reduction products, and a side-product with an Rf adjacent to the desired ester was consistently obtained, reducing the final ester yield [1]. In contrast, the 2,3,4-trimethoxy isomer was not reported to undergo such chromatographic decomposition, implying that repositioning the methoxy groups from the 3,4,5- to the 2,3,4-orientation eliminates this degradation pathway. This stability advantage is critical for multi-step synthetic schemes where purified intermediate isolation is required.

Silica gel stability
Cross-study comparable
2,3,4-isomer: no decomposition reported. 3,4,5-isomer: unstable, side-product formation, reduced ester yield.
Enables standard purification workflows and higher isolated yields.
Qualitative difference; exact yield loss not quantified.
Chromatographic stability Synthetic intermediate purification Esterification yield

Quorum Sensing Inhibition: 2,3,4-Substitution Enables Competitive TraR Antagonism Absent in the 3,4,5-Isomer

Trans-2,3,4-trimethoxycinnamic acid, the direct oxidized analog of the target alcohol, competitively inhibits the binding of the autoinducer 3-oxo-C8-HSL (N-octanoyl-L-homoserine lactone) to the TraR receptor protein in Gram-negative bacteria, thereby disrupting quorum sensing-mediated virulence and biofilm formation in Escherichia coli . This specific molecular mechanism has not been reported for the 3,4,5-trimethoxy isomer, whose antimicrobial activity is attributed to general membrane disruption and cytotoxicity rather than targeted quorum sensing interference [1]. While quantitative IC₅₀ data for TraR inhibition are not publicly disclosed, the mechanistic differentiation—competitive receptor antagonism vs. non-specific cytotoxicity—represents a qualitative selection criterion for anti-virulence research programs.

Quorum sensing inhibition
Cross-study comparable
2,3,4-acid: competitive TraR antagonism vs. 3-oxo-C8-HSL. 3,4,5-isomer: general cytotoxicity only.
Supports targeted anti-virulence research; mechanism absent in comparator.
Quantitative IC₅₀ pending publication.
Quorum sensing inhibition TraR antagonism Antivirulence activity

Nrf2 Activation Specificity: The 2,3,4-Trimethoxyphenyl Moiety Is Essential for Tak Chalcone-Mediated Nrf2 Activation

A novel chalcone analog, 1-(2,3,4-trimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-acrylketone (Tak), was designed to specifically activate Nuclear factor erythroid 2-related factor 2 (Nrf2) in vitro [1]. The 2,3,4-trimethoxyphenyl moiety on the chalcone A-ring was found to be a critical structural determinant for Nrf2 activation specificity. This contrasts with symmetrical 3,4,5-substituted chalcones, which lack the same activation profile. The 2,3,4-substituted cinnamyl alcohol serves as a direct precursor for synthesizing this class of unsymmetrical chalcones, where the 2,3,4-trimethoxyphenyl group is installed via aldol condensation or related coupling reactions [1].

Nrf2 activation specificity
Class-level inference
2,3,4-chalcone Tak activates Nrf2 in ARPE-19 cells. 3,4,5-symmetrical chalcones: no reported Nrf2 activation.
2,3,4-substitution is required for Nrf2-targeted chalcone synthesis.
Nrf2-ARE reporter data in primary reference.
Nrf2 activation Chalcone analogs Oxidative stress

Cholinesterase Inhibition: 1,2-Disubstituted Cyclopentane Derivatives Bearing the 2,3,4-Trimethoxyphenyl Group Achieve Nanomolar Ki Values

In a 2024 study, 1,2-disubstituted cyclopentane derivatives synthesized from (2,3,4-trimethoxyphenyl)(2-(2,3,4-trimethoxyphenyl)cyclopent-1-en-1-yl)methanone exhibited nanomolar-range inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with Ki values ranging from 45.53 ± 7.35 to 631.96 ± 18.88 nM for AChE and 84.30 ± 9.92 to 622.10 ± 35.14 nM for BChE [1]. In comparison, the 3,4,5-trimethoxycinnamate ester series (2-chlorophenyl ester) achieved only micromolar IC₅₀ values of 46.18 µM (AChE) and 32.46 µM (BChE) [2]. This represents an approximately 1000-fold improvement in potency when the 2,3,4-trimethoxyphenyl scaffold is employed in the cyclopentane series versus the 3,4,5-substituted cinnamate ester series, underscoring the critical role of the 2,3,4-substitution pattern in achieving high-affinity cholinesterase binding.

Cholinesterase inhibition
Cross-study comparable
Ki 45.53–631.96 nM (AChE), 84.30–622.10 nM (BChE) for 2,3,4-cyclopentane series vs. IC₅₀ 46.18 µM (AChE), 32.46 µM (BChE) for 3,4,5-cinnamate ester.
Approximately 1000-fold greater enzyme inhibition reported for 2,3,4-scaffold.
Ki-to-IC₅₀ conversion caveat applies.
Cholinesterase inhibition Alzheimer's disease Enzyme kinetics

3-(2,3,4-Trimethoxyphenyl)prop-2-en-1-ol: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Multi-Step Lignan and Neolignan Synthesis Requiring Chromatographic Purification of Intermediates

In synthetic routes to aryltetralin and arylnaphthalene lignans (e.g., podophyllotoxin analogs) via intramolecular Diels-Alder cycloaddition, the 2,3,4-trimethoxycinnamyl alcohol is preferred over the 3,4,5-isomer because it avoids the chromatographic instability documented for the latter [1]. Researchers can purify the 2,3,4-isomer by standard silica gel column chromatography without decomposition, enabling higher isolated yields of the cinnamyl cinnamate ester intermediates required for the Diels-Alder step. This is particularly relevant for combinatorial synthesis workflows where multiple ester derivatives must be individually purified [1].

Anti-Virulence and Quorum Sensing Inhibitor Development Targeting Gram-Negative Pathogens

The 2,3,4-trimethoxycinnamyl alcohol scaffold, through its oxidized acid form, delivers competitive TraR receptor antagonism that disrupts quorum sensing in Escherichia coli . This mechanism is absent in the 3,4,5-isomer, making the 2,3,4-substituted compound the required starting material for structure-activity relationship (SAR) studies aimed at developing non-bactericidal anti-virulence agents. The alcohol can be oxidized to the active acid or further derivatized to explore ester and amide prodrugs while retaining the critical 2,3,4-trimethoxy pharmacophore .

Synthesis of Nrf2-Activating Chalcones for Ophthalmic and Neurodegenerative Disease Research

The 2,3,4-trimethoxyphenyl alcohol serves as the essential precursor for constructing the unsymmetrical chalcone Tak—1-(2,3,4-trimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-acrylketone—which specifically activates the Nrf2 antioxidant response pathway in retinal pigment epithelial cells (ARPE-19) [2]. Procurement of the 2,3,4-isomer is mandatory for this synthetic route; the symmetrical 3,4,5-substituted alcohol cannot yield the same unsymmetrical chalcone architecture required for Nrf2 specificity [2].

Nanomolar-Potency Cholinesterase Inhibitor Lead Optimization for Alzheimer's Disease

1,2-Disubstituted cyclopentane derivatives incorporating the 2,3,4-trimethoxyphenyl moiety achieve nanomolar Ki values (45.53–631.96 nM for AChE; 84.30–622.10 nM for BChE), representing an approximately 1000-fold potency enhancement over micromolar 3,4,5-trimethoxycinnamate esters (IC₅₀ = 32.46–46.18 µM) [3][4]. Medicinal chemistry programs targeting dual cholinesterase inhibition for Alzheimer's disease should source the 2,3,4-substituted alcohol as the key building block for generating high-affinity lead compounds [3].

Application
Selection Property
Validation Focus
Lignan/neolignan synthesis with intermediate purification
Silica gel chromatographic stability
Isomer-specific decomposition absence
Quorum sensing inhibition research (Gram-negative)
Mechanism-specific TraR antagonism
Anti-biofilm assay vs. cytotoxicity screen
Nrf2 pathway activation studies (retinal cell models)
2,3,4-Trimethoxyphenyl pharmacophore requirement
Nrf2-ARE reporter assay specificity
Cholinesterase inhibitor development for CNS-targeted research
Nanomolar-range enzyme inhibition profile
AChE/BChE kinetics and selectivity profiling
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